Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride
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Overview
Description
Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxylate ester group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with suitable halogen derivatives and 1,3-difluorobenzene. The reaction is carried out in the presence of a base and a solvent, often resulting in high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes and multicomponent reactions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with Methyl3-(piperidin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylatehydrochloride.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, are also similar.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17ClN2O3 |
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Molecular Weight |
248.70 g/mol |
IUPAC Name |
methyl 3-piperidin-4-yl-4,5-dihydro-1,2-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7;/h7,9,11H,2-6H2,1H3;1H |
InChI Key |
AMDDJCFVRBRUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2CCNCC2.Cl |
Origin of Product |
United States |
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